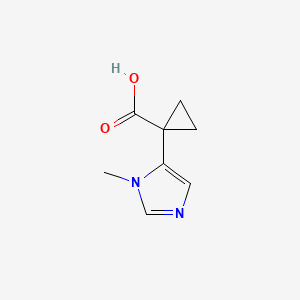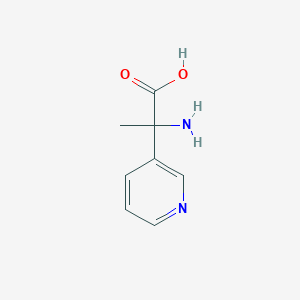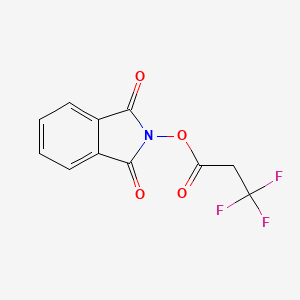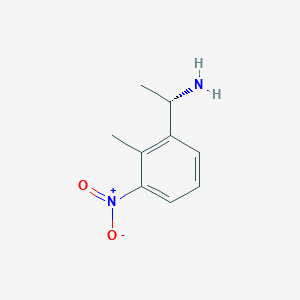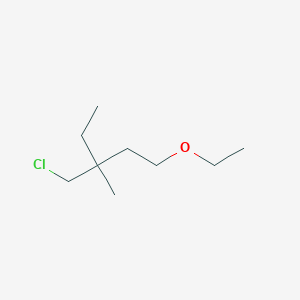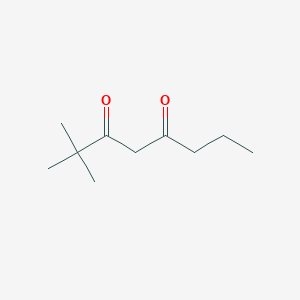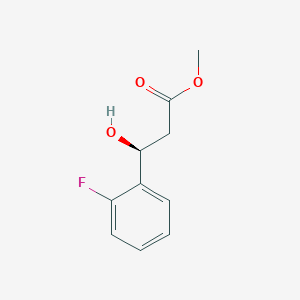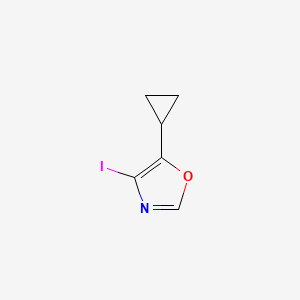
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family It is characterized by the presence of a chlorosulfonyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate typically involves the chlorosulfonation of Methyl pyrazine-2-carboxylate. The reaction is carried out by treating Methyl pyrazine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl pyrazine-2-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds safely and efficiently. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate, Methyl 6-(alkoxysulfonyl)pyrazine-2-carboxylate, and Methyl 6-(thiolsulfonyl)pyrazine-2-carboxylate.
Reduction: The major product is Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Products include Methyl 6-(sulfonic acid)pyrazine-2-carboxylate.
科学的研究の応用
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the molecular target.
類似化合物との比較
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and biological activity.
Methyl 6-(sulfanyl)pyrazine-2-carboxylate: Formed by the reduction of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
特性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC名 |
methyl 6-chlorosulfonylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5ClN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 |
InChIキー |
GXRNLZXHQLBCQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=N1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
